![molecular formula C10H23O3PSi B14695010 Diethyl [3-(trimethylsilyl)prop-1-en-1-yl]phosphonate CAS No. 23859-75-8](/img/structure/B14695010.png)
Diethyl [3-(trimethylsilyl)prop-1-en-1-yl]phosphonate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Diethyl [3-(trimethylsilyl)prop-1-en-1-yl]phosphonate is an organophosphorus compound that features a phosphonate group attached to a trimethylsilyl-substituted alkene
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Diethyl [3-(trimethylsilyl)prop-1-en-1-yl]phosphonate typically involves the Horner-Wadsworth-Emmons olefination reaction. This reaction uses diethyl phosphonate and an appropriate aldehyde or ketone in the presence of a base, such as sodium hydride or potassium tert-butoxide, to form the desired product . The reaction is usually carried out in an anhydrous solvent like tetrahydrofuran (THF) at low temperatures to ensure high yields and selectivity .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using continuous flow reactors, and ensuring the availability of high-purity starting materials to achieve consistent product quality.
化学反应分析
Types of Reactions
Diethyl [3-(trimethylsilyl)prop-1-en-1-yl]phosphonate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphonic acids or phosphonates.
Reduction: Reduction reactions can convert the phosphonate group to a phosphine or phosphine oxide.
Substitution: The trimethylsilyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like tetrabutylammonium fluoride (TBAF) can be used to remove the trimethylsilyl group, allowing for further functionalization.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield phosphonic acids, while reduction can produce phosphine oxides.
科学研究应用
Diethyl [3-(trimethylsilyl)prop-1-en-1-yl]phosphonate has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-phosphorus bonds.
Biology: The compound can be used in the synthesis of biologically active molecules, such as enzyme inhibitors.
Industry: It can be used in the production of flame retardants, plasticizers, and other specialty chemicals.
作用机制
The mechanism of action of Diethyl [3-(trimethylsilyl)prop-1-en-1-yl]phosphonate involves its ability to participate in various chemical reactions due to the presence of the phosphonate group and the trimethylsilyl-substituted alkene. The phosphonate group can act as a nucleophile or electrophile, depending on the reaction conditions, while the trimethylsilyl group can be easily removed or substituted to introduce other functional groups .
相似化合物的比较
Similar Compounds
Diethyl [3-(trimethylsilyl)prop-2-yn-1-yl]phosphonate: Similar structure but with an alkyne instead of an alkene.
Diethyl [3-(trimethylsilyl)prop-1-yn-1-yl]phosphonate: Another similar compound with a different position of the triple bond.
Uniqueness
Diethyl [3-(trimethylsilyl)prop-1-en-1-yl]phosphonate is unique due to its specific combination of a phosphonate group and a trimethylsilyl-substituted alkene. This combination allows for a wide range of chemical reactions and applications, making it a versatile compound in various fields of research and industry .
属性
CAS 编号 |
23859-75-8 |
|---|---|
分子式 |
C10H23O3PSi |
分子量 |
250.35 g/mol |
IUPAC 名称 |
3-diethoxyphosphorylprop-2-enyl(trimethyl)silane |
InChI |
InChI=1S/C10H23O3PSi/c1-6-12-14(11,13-7-2)9-8-10-15(3,4)5/h8-9H,6-7,10H2,1-5H3 |
InChI 键 |
JRQJUCDVIQEUTF-UHFFFAOYSA-N |
规范 SMILES |
CCOP(=O)(C=CC[Si](C)(C)C)OCC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


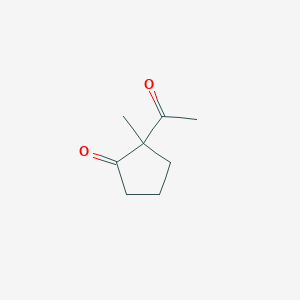
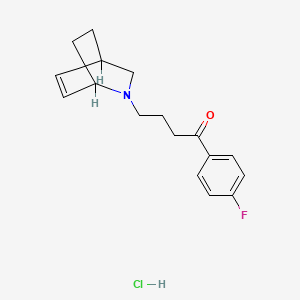

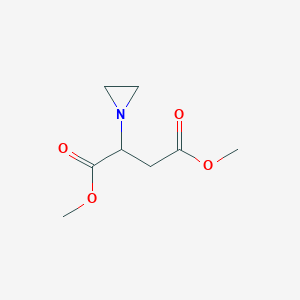
![6-[(2E)-2-ethylidene-1-methylhydrazinyl]-3-methylpyrimidine-2,4(1H,3H)-dione](/img/structure/B14694988.png)
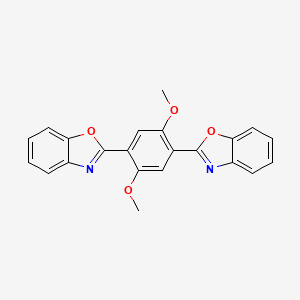
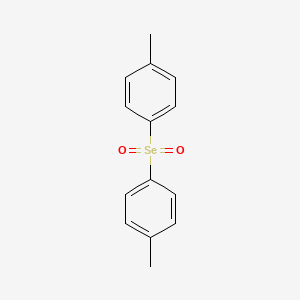
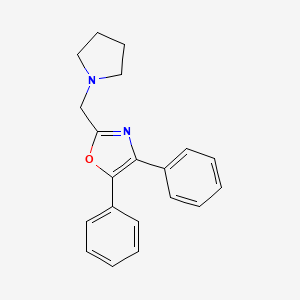
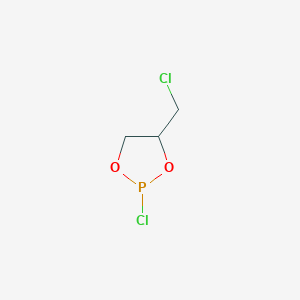

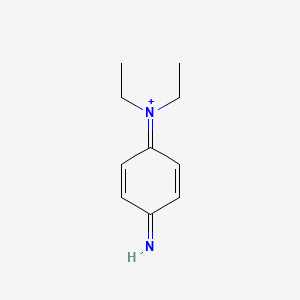
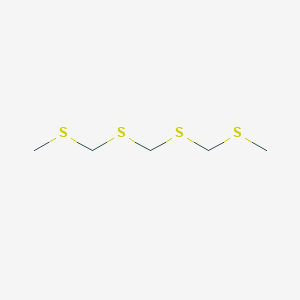
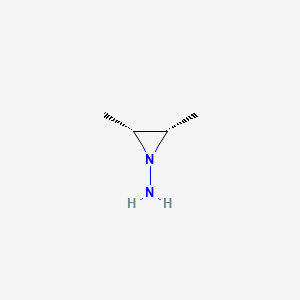
![1,4-Dioxaspiro[4.4]nonane-6-propanoicacid](/img/structure/B14695038.png)
